7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
CAS No.: 33360-28-0
Cat. No.: VC18735165
Molecular Formula: C18H13N3OS
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33360-28-0 |
|---|---|
| Molecular Formula | C18H13N3OS |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
| Standard InChI Key | JHUDPTSCIHFIDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The molecular framework of 7-(benzylsulfanyl)-2-phenyl oxazolo[5,4-d]pyrimidine consists of a five-membered oxazole ring fused to a six-membered pyrimidine ring at positions 5 and 4 (Figure 1). The benzylsulfanyl group (–S–CH₂C₆H₅) at position 7 introduces a hydrophobic aromatic moiety, while the phenyl group (–C₆H₅) at position 2 enhances π-stacking potential. The IUPAC name derives from this substitution pattern: 7-(benzylsulfanyl)-2-phenyl- oxazolo[5,4-d]pyrimidine.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃OS |
| Molecular Weight | 333.41 g/mol |
| Density (Predicted) | ~1.3–1.4 g/cm³ |
| Boiling Point (Predicted) | ~400–420°C |
| LogP (Predicted) | ~3.2–3.5 |
Note: Values extrapolated from structurally similar oxazolo[5,4-d]pyrimidines .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of oxazolo[5,4-d]pyrimidines typically follows one of two strategies:
-
Cyclization of Pyrimidine Precursors: Building the oxazole ring onto a preformed pyrimidine scaffold.
-
Cyclization of Oxazole Precursors: Constructing the pyrimidine ring from an oxazole derivative .
For 7-(benzylsulfanyl)-2-phenyl derivatives, a plausible route involves:
-
Intermediate Formation: Reacting 5-amino-2-phenyloxazole-4-carbonitrile with ethyl N-cyanoimidate to form an ethyl N-{4-cyano-2-phenyloxazol-5-yl}ethanimidate intermediate .
-
Sulfanyl Group Introduction: Treating a chlorosulfonyl intermediate (e.g., methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylate) with benzylthiol (–SH–C₆H₅CH₂) to substitute the chlorosulfonyl group .
-
Cyclization: Heating the sulfonylated intermediate with amines or amidines under aprotic conditions to induce pyrimidine ring closure .
Key Reaction Conditions
Challenges and By-Products
-
Competing reactions may yield N-cyanooxazolylacetamidines or decomposed intermediates, necessitating chromatographic purification .
-
Steric effects from bulky substituents (e.g., benzylsulfanyl) can reduce yields, requiring excess reagents or prolonged reaction times .
Physicochemical Characterization
Spectral Analysis
While direct data for 7-(benzylsulfanyl)-2-phenyl oxazolo[5,4-d]pyrimidine are unavailable, analogous compounds exhibit:
-
¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), methylene (–CH₂–) in benzylsulfanyl (δ 3.8–4.2 ppm), and oxazole-protons (δ 6.5–7.0 ppm) .
-
¹³C NMR: Peaks corresponding to oxazole (C-2: ~150 ppm), pyrimidine (C-5: ~160 ppm), and sulfanyl-linked carbons (~35–40 ppm) .
-
IR Spectroscopy: Stretching vibrations for C=N (1640–1680 cm⁻¹), C–O (1200–1250 cm⁻¹), and S–C (680–720 cm⁻¹) .
Crystallography
Single-crystal X-ray diffraction of related oxazolo[5,4-d]pyrimidines reveals planar fused rings with bond lengths of 1.36–1.41 Å (C–N) and 1.45–1.50 Å (C–O), consistent with aromatic systems . The benzylsulfanyl group likely adopts a conformation perpendicular to the bicyclic core to minimize steric strain.
Biological Activity and Mechanisms
Anticancer Activity
Patent WO2012035423A1 highlights antitumor effects of bicyclic heterocycles, including oxazolo[5,4-d]pyrimidines, through kinase inhibition or DNA intercalation . While specific data for the 7-benzylsulfanyl derivative are lacking, its hydrophobic substituents may facilitate interactions with oncogenic targets like EGFR or PDGFR .
Table 2: Predicted Biological Targets
| Target | Interaction Mode | Potential Effect |
|---|---|---|
| IMPDH | Competitive inhibition | Immunosuppression |
| Topoisomerase II | DNA intercalation | Apoptosis induction |
| Protein Kinases | ATP-binding site blockade | Cell cycle arrest |
Antiviral Prospects
The purine-mimetic structure suggests potential activity against viral polymerases. For instance, 7-morpholino derivatives inhibited hepatitis C virus (HCV) replication in vitro by 60% at 50 μM . Substituting morpholino with benzylsulfanyl could modulate solubility and target affinity.
Pharmacokinetic and Toxicity Considerations
ADME Properties
-
Absorption: High LogP (~3.2) predicts good lipid membrane permeability but potential solubility limitations .
-
Metabolism: Susceptible to hepatic sulfoxidation of the benzylsulfanyl group and cytochrome P450-mediated oxidation of the phenyl ring .
-
Excretion: Renal clearance likely due to moderate molecular weight (<500 Da) .
Toxicity Risks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume